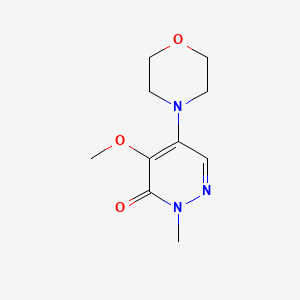
3(2H)-Pyridazinone, 4-methoxy-2-methyl-5-morpholino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3(2H)-Pyridazinone, 4-methoxy-2-methyl-5-morpholino- is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3(2H)-Pyridazinone, 4-methoxy-2-methyl-5-morpholino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Pyridazinone, 4-methoxy-2-methyl-5-morpholino- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3(2H)-Pyridazinone, 4-methoxy-2-methyl-5-morpholino- (CAS Number: 39030-44-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its analgesic, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.
- Molecular Formula : C10H15N3O3
- Molecular Weight : 225.244 g/mol
- Density : 1.31 g/cm³
- Boiling Point : 353.8 °C
- Flash Point : 167.7 °C
Analgesic and Anti-inflammatory Effects
Research has shown that derivatives of pyridazinones exhibit notable analgesic and anti-inflammatory properties. For instance, a study highlighted the analgesic activity of various 3(2H)-pyridazinone derivatives, including emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), which is marketed for its pain-relieving effects .
A comparative analysis demonstrated that certain derivatives were more effective than traditional analgesics like acetaminophen in animal models. Specifically, compounds such as 6-(4-methoxyphenyl)-3(2H)-pyridazinones showed significant analgesic activity in p-benzoquinone-induced writhing tests .
Anticancer Activity
The anticancer potential of 3(2H)-pyridazinones has been extensively investigated. A study reported that several synthesized derivatives exhibited cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and HeLa (cervical cancer) cells. The compounds demonstrated a selective index indicating their potential as chemotherapeutic agents .
Table 1 summarizes the cytotoxicity of selected pyridazinone derivatives against different cancer cell lines:
| Compound Name | Cell Line | GI50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | HCT116 | <2 | High |
| Compound B | HeLa | <5 | Moderate |
| Compound C | A375 (Skin Cancer) | <10 | Moderate |
| Compound D | NCI-H522 | <3 | High |
The biological activity of 3(2H)-pyridazinones can be attributed to their ability to interact with various biological targets. For instance:
- Inhibition of PDE Enzymes : Certain derivatives have been identified as selective inhibitors of phosphodiesterase (PDE) enzymes, which play a crucial role in regulating cellular signaling pathways related to inflammation and cancer progression .
- Cell Cycle Arrest : Some studies indicate that pyridazinone compounds induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of intrinsic pathways .
Case Studies
- Emorfazone : A notable case is emorfazone, which has been shown to alleviate pain in clinical settings effectively. Its mechanism involves modulating inflammatory pathways and reducing nociceptive signaling .
- Cytotoxicity Studies : In vitro studies on various pyridazinone derivatives revealed promising results against human cancer cell lines, suggesting a potential role in cancer therapy. The effectiveness varied based on structural modifications on the pyridazinone ring .
Properties
CAS No. |
39030-44-9 |
|---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-methoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C10H15N3O3/c1-12-10(14)9(15-2)8(7-11-12)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3 |
InChI Key |
RJJQUBQGNUFECU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCOCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















